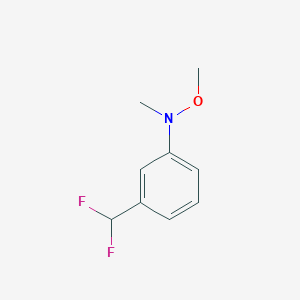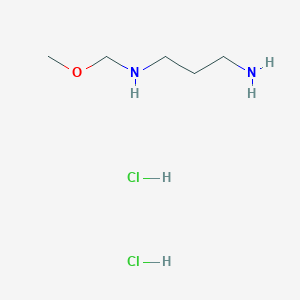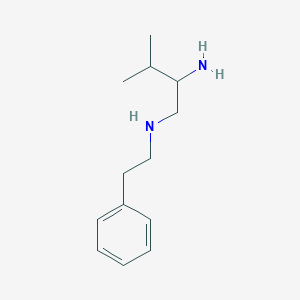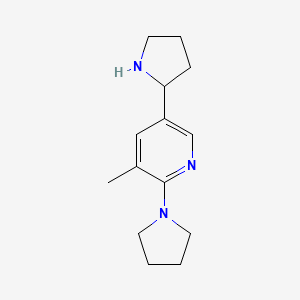
3-(difluoromethyl)-N-methoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine: is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group in its structure imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the reaction of 3-(difluoromethyl)aniline with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. Its interactions with biological molecules can provide insights into its potential use as a therapeutic agent or a biochemical probe .
Medicine: In medicine, research is ongoing to explore the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry: Industrially, N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering .
Wirkmechanismus
The mechanism by which N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
- N-(3-(Trifluoromethyl)phenyl)-N,O-dimethylhydroxylamine
- N-(3-(Chloromethyl)phenyl)-N,O-dimethylhydroxylamine
- N-(3-(Bromomethyl)phenyl)-N,O-dimethylhydroxylamine
Comparison: Compared to these similar compounds, N-(3-(Difluoromethyl)phenyl)-N,O-dimethylhydroxylamine exhibits unique properties due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. These unique characteristics make it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
3-(difluoromethyl)-N-methoxy-N-methylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-12(13-2)8-5-3-4-7(6-8)9(10)11/h3-6,9H,1-2H3 |
InChI-Schlüssel |
PYENHEUPQZHZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC(=C1)C(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B11821205.png)




![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)




![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)
![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
